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Introduction
The succinate receptor 1 (SUCNR1), formerly known as G protein-coupled receptor 91

(GPR91), is a Class A G protein-coupled receptor (GPCR) that has emerged as a critical

sensor of metabolic stress.[1][2] Succinate, a key intermediate in the mitochondrial

tricarboxylic acid (TCA) cycle, is its endogenous ligand.[1][3] Under normal physiological

conditions, succinate's role is primarily intracellular. However, during states of metabolic stress

such as hypoxia, ischemia, or inflammation, succinate accumulates and is released into the

extracellular space.[4][5][6] Extracellular succinate then acts as a signaling molecule, or

"alarmin," by activating SUCNR1, thereby modulating a wide array of physiological and

pathological processes.[1][4]

The receptor was first identified as an orphan receptor, GPR91, in 2001 through an expressed

sequence tag data mining strategy.[4][7] A landmark 2004 study de-orphanized the receptor by

identifying succinate as its specific ligand, leading to its renaming as SUCNR1.[4][7] This

discovery established a direct link between cellular metabolism and GPCR signaling, opening

new avenues for research into metabolic diseases, inflammation, and hypertension.[8][9]

SUCNR1 is expressed in various tissues and cell types, including the kidneys, liver, adipose
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tissue, retina, hematopoietic progenitor cells, and immune cells like macrophages and dendritic

cells.[2][3][7]

Signaling Pathways
SUCNR1 is a pleiotropic receptor, capable of coupling to multiple G protein families, primarily

the Gq/11 and Gi/o pathways.[2][5][10] The specific pathway activated is often dependent on

the cell type and the concentration of succinate.[5]

Gq/11-Mediated Pathway
Activation of the Gq/11 pathway is a prominent signaling cascade for SUCNR1.[10][11] Upon

succinate binding, the Gαq subunit activates phospholipase Cβ (PLCβ).[5][11] PLCβ then

cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 diffuses through the cytoplasm

and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored

calcium (Ca²⁺) into the cytosol.[5][11] The subsequent increase in intracellular calcium, along

with DAG, activates various isoforms of protein kinase C (PKC), which phosphorylate

downstream targets to elicit cellular responses like cytokine production and cell migration.[5]
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Caption: SUCNR1 Gq/11-mediated signaling pathway.
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Gi/o-Mediated Pathway
In addition to Gq coupling, SUCNR1 can also signal through the pertussis toxin-sensitive Gi/o

pathway.[10] When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC),

leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4] This

reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other

downstream effectors. In some cell types, such as human platelets, this Gi-mediated decrease

in cAMP is a key part of the cellular response.[4] The Gβγ subunits released upon Gi activation

can also independently trigger other signaling cascades, including the activation of the

mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated

kinases 1 and 2 (ERK1/2).[4]
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Caption: SUCNR1 Gi/o-mediated signaling pathway.

Physiological and Pathophysiological Roles
SUCNR1 activation is implicated in a wide range of (patho)physiological conditions, acting as a

sensor for local metabolic stress.[1][4]

Hypertension and Renal Function: SUCNR1 plays a significant role in blood pressure

regulation. In the kidney, elevated glucose or ischemic conditions lead to succinate
accumulation, which activates SUCNR1 on the renal endothelium.[12] This triggers a
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signaling cascade involving nitric oxide and prostaglandin E2, ultimately causing the release

of renin from juxtaglomerular cells.[7][12] The resulting activation of the renin-angiotensin

system (RAS) leads to an increase in blood pressure, linking metabolic dysfunction directly

to hypertension.[4][7][13]

Inflammation and Immunity: Succinate acts as a pro-inflammatory signal by activating

SUCNR1 on various immune cells.[6] For instance, it serves as a chemoattractant for

immature dendritic cells and modulates the function of macrophages.[7][14] In macrophages,

SUCNR1 signaling can enhance the production of pro-inflammatory cytokines like IL-1β,

contributing to inflammatory conditions such as rheumatoid arthritis and inflammatory bowel

disease.[8][15]

Retinal Angiogenesis: In the retina, ischemic conditions (retinopathy) lead to a pathological

increase in succinate levels.[4] This activates SUCNR1 on retinal ganglion cells, promoting

the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF),

which drives abnormal blood vessel growth—a hallmark of diabetic retinopathy and age-

related macular degeneration.[4][7][10]

Platelet Aggregation: SUCNR1 is highly expressed in human platelets.[4] Its activation by

succinate can enhance platelet aggregation, suggesting a role in thrombosis, particularly in

metabolic disease states where circulating succinate levels may be elevated.[4][16]

Cardiac Hypertrophy: The receptor is expressed in cardiomyocytes, where its activation can

trigger hypertrophic gene expression through the ERK1/2 pathway.[4] This suggests that

SUCNR1 may contribute directly to cardiac remodeling and hypertrophy in addition to its

indirect effects via hypertension.[4]

Quantitative Data
The following tables summarize key quantitative data related to SUCNR1 activation and

expression.

Table 1: Ligand Affinity and Potency at SUCNR1
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Compound Assay Type Species
EC₅₀ / IC₅₀ /
K_d

Reference

Succinate cAMP Inhibition Human
29 µM (pEC₅₀ =

4.54)
[16]

Succinate
Calcium

Mobilization
Human 17-56 µM [17]

cis-

Epoxysuccinic

acid (cESA)

cAMP Inhibition Human
2.7 µM (pEC₅₀ =

5.57)
[16]

Maleate
Calcium

Mobilization
Human

Lower potency

than succinate
[17]

CHEMBL215346

1 (Antagonist)

Inhibition of

succinate-

induced activity

Human IC₅₀: 7 nM [18]

CHEMBL479032

4 (Antagonist)

[³⁵S]GTPγS

binding
Human IC₅₀: 25 nM [18]

CHEMBL539966

3

Dissociation

Constant
Human K_d: 560 nM [18]

CHEMBL543814

0

Dissociation

Constant
Human K_d: 990 nM [18]

Table 2: Succinate Concentrations in Biological Fluids
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Condition Species Fluid
Concentration
Range

Reference

Healthy Human Blood/Plasma
6.1 µM to 23.5

µM
[19]

Healthy Human Blood/Plasma 2-30 µM [17]

Hypertension

(SHR)
Rat Blood

Elevated vs.

controls
[13]

Type 2 Diabetes

(db/db)
Mouse Blood

Elevated vs.

controls
[13]

Obesity (ob/ob) Mouse Blood
Elevated vs.

controls
[13]

Hypertension Human Blood

No significant

elevation vs.

controls

[13]

Type 2 Diabetes Human Blood

No significant

elevation vs.

controls

[13]

Key Experimental Methodologies
Investigating SUCNR1 function requires robust and specific assays. The methodologies for two

common in vitro assays are detailed below.

Calcium Mobilization Assay
This is the primary method for assessing Gq-mediated SUCNR1 activation. The assay

measures the transient increase in intracellular calcium concentration following receptor

stimulation.[11]

Principle: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM, Fura-2 AM).[11][20] When succinate or an agonist binds to the receptor, the Gq

pathway is activated, leading to IP3-mediated calcium release from the endoplasmic reticulum.
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[11] The dye binds to the released Ca²⁺, causing a significant increase in its fluorescence

intensity, which is measured over time using a fluorometer, such as a FlexStation.[11][20][21]

Detailed Protocol:

Cell Culture and Plating:

Culture HEK293 or CHO-K1 cells stably or transiently expressing human SUCNR1.

Seed the cells (e.g., 25,000 to 100,000 cells/well) into black-walled, clear-bottom 96-well

plates and incubate overnight to allow for adherence.[20][21]

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 3 Assay

dye or Fura-2 AM) in a physiological salt solution (e.g., Krebs or Hank's Balanced Salt

Solution) with 20 mM HEPES.[20][21] Probenecid (2.5 mM) may be included to prevent

dye leakage from the cells.[21]

Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer.

Incubate the plate for 30-60 minutes at 37°C in the dark.[21]

Compound Preparation:

Prepare a 5X or 10X stock solution of succinate (agonist) or test compounds

(agonists/antagonists) in the assay buffer.

Fluorescence Measurement:

Place the cell plate into a fluorescence microplate reader (e.g., FlexStation II/III).

Establish a stable baseline fluorescence reading for approximately 15-20 seconds.[21]

Using the instrument's integrated fluidics, add the agonist/compound solution to the wells.

Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 1-3

minutes to capture the transient calcium peak.[21]
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Data Analysis:

The response is typically quantified as the peak fluorescence intensity minus the baseline

reading.

For dose-response curves, plot the response against the logarithm of the agonist

concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
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Caption: Experimental workflow for a calcium mobilization assay.
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cAMP Inhibition Assay
This assay is used to measure Gi-mediated SUCNR1 activation by quantifying the inhibition of

cAMP production.

Principle: Cells expressing SUCNR1 are first stimulated with an agent that raises intracellular

cAMP levels, typically forskolin, which directly activates adenylyl cyclase. The cells are then co-

incubated with a SUCNR1 agonist. If SUCNR1 activates the Gi pathway, it will inhibit adenylyl

cyclase, leading to a reduction in the forskolin-induced cAMP accumulation.[4] The amount of

cAMP produced is then measured, often using a competitive immunoassay format like ELISA

or HTRF (Homogeneous Time-Resolved Fluorescence).[14]

Detailed Protocol:

Cell Culture:

Culture SUCNR1-expressing cells in appropriate flasks or plates until they reach ~80-90%

confluency.

Cell Stimulation:

Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase

(PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation.

Aliquot cells into a 96-well plate.

Add varying concentrations of the SUCNR1 agonist (e.g., succinate).

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls)

to stimulate cAMP production.

Incubate for 15-30 minutes at room temperature or 37°C.

Cell Lysis and cAMP Detection:

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit

(e.g., Cayman Chemical cAMP Select ELISA Kit).[14]
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Perform the competitive immunoassay:

Cell lysate (containing cAMP) is added to a plate pre-coated with a capture antibody.

A fixed amount of cAMP tracer (e.g., cAMP conjugated to an enzyme or fluorophore) is

added.

The sample cAMP and the tracer compete for binding to the antibody. The signal from

the tracer is inversely proportional to the amount of cAMP in the sample.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Calculate the cAMP concentration in each sample from the standard curve.

Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist

concentration to determine the EC₅₀ for inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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